molecular formula C20H17N3 B12607037 1-Methyl-1-[3-(pyridin-3-yl)phenyl]-1H-isoindol-3-amine CAS No. 917776-62-6

1-Methyl-1-[3-(pyridin-3-yl)phenyl]-1H-isoindol-3-amine

Cat. No.: B12607037
CAS No.: 917776-62-6
M. Wt: 299.4 g/mol
InChI Key: NQTZOXMJAFUJMD-UHFFFAOYSA-N
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Description

1-Methyl-1-[3-(pyridin-3-yl)phenyl]-1H-isoindol-3-amine is a complex organic compound that belongs to the class of heterocyclic amines. This compound features a unique structure that includes a pyridine ring, a phenyl group, and an isoindole moiety. Its intricate molecular architecture makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

The synthesis of 1-Methyl-1-[3-(pyridin-3-yl)phenyl]-1H-isoindol-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.

Chemical Reactions Analysis

1-Methyl-1-[3-(pyridin-3-yl)phenyl]-1H-isoindol-3-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce secondary or tertiary amines.

Mechanism of Action

The mechanism of action of 1-Methyl-1-[3-(pyridin-3-yl)phenyl]-1H-isoindol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of their activity. For example, in medicinal chemistry, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in disease progression .

Comparison with Similar Compounds

1-Methyl-1-[3-(pyridin-3-yl)phenyl]-1H-isoindol-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its isoindole ring, which imparts distinct electronic properties and reactivity, making it a valuable scaffold in various research applications.

Properties

CAS No.

917776-62-6

Molecular Formula

C20H17N3

Molecular Weight

299.4 g/mol

IUPAC Name

3-methyl-3-(3-pyridin-3-ylphenyl)isoindol-1-amine

InChI

InChI=1S/C20H17N3/c1-20(18-10-3-2-9-17(18)19(21)23-20)16-8-4-6-14(12-16)15-7-5-11-22-13-15/h2-13H,1H3,(H2,21,23)

InChI Key

NQTZOXMJAFUJMD-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C(=N1)N)C3=CC=CC(=C3)C4=CN=CC=C4

Origin of Product

United States

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